The Chemical Architecture of D-Gulose: A Technical Guide
The Chemical Architecture of D-Gulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical structure of D-Gulose, a rare aldohexose sugar. As an epimer of D-galactose (at C3) and D-idose (at C4), understanding its unique stereochemistry is crucial for applications in glycobiology and drug design. This document outlines its structural representations, physicochemical properties, and the experimental protocols essential for its characterization.
Chemical Structure of D-Gulose
D-Gulose, with the molecular formula C₆H₁₂O₆, exists in equilibrium between an open-chain form and cyclic hemiacetal forms.[1] The open-chain structure is best represented by a Fischer projection, while the more prevalent cyclic forms are depicted using Haworth and chair conformations.
Linear Form: Fischer Projection
The Fischer projection illustrates the linear structure of D-Gulose, defining its stereochemistry. The "D" designation indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C5) is positioned on the right side. The specific stereochemistry for D-Gulose is characterized by the orientation of hydroxyl groups at C2 (right), C3 (left), C4 (right), and C5 (right).
Cyclic Forms: Haworth Projections
In aqueous solutions, D-Gulose predominantly exists in a six-membered ring structure known as a pyranose. This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl group at C5 on the aldehyde carbon (C1), forming a hemiacetal. This creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α-D-gulopyranose and β-D-gulopyranose.
In the Haworth projection, hydroxyl groups that are on the right in the Fischer projection are drawn pointing down, while those on the left are drawn pointing up. For the anomeric carbon (C1), the α-anomer has the hydroxyl group pointing down (trans to the CH₂OH group), and the β-anomer has it pointing up (cis to the CH₂OH group).
Conformational Isomers: Chair Conformations
The six-membered pyranose ring is not planar and adopts a more stable, low-energy chair conformation. In this representation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The β-anomer is generally more stable if it allows for a greater number of bulky substituents (like -OH and -CH₂OH) to occupy equatorial positions, minimizing steric hindrance.
Physicochemical Properties
Quantitative data for D-Gulose is essential for its identification, purification, and use in various applications.
| Property | Value | Citation |
| Molecular Formula | C₆H₁₂O₆ | [1][2] |
| Molar Mass | 180.16 g/mol | [1][2] |
| CAS Number | 4205-23-6 | |
| Melting Point | 129-131 °C | |
| Appearance | Syrup or White to Off-White solid | |
| Solubility | Slightly soluble in DMSO and water | |
| Specific Rotation [α] | -23° (c=2 in water) |
Note: Specific rotation data is often variable based on equilibrium conditions (mutarotation). The value provided is a representative literature value.
Experimental Protocols for Characterization
The structural elucidation and purity assessment of D-Gulose rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the separation and quantification of monosaccharides.
Methodology:
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Sample Preparation:
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If D-Gulose is part of a polysaccharide, perform acid hydrolysis (e.g., using 2M trifluoroacetic acid at 110°C for 4 hours) to release the monosaccharide.
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Neutralize the hydrolysate with a suitable base (e.g., NaOH).
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For enhanced UV detection and separation, derivatize the sample with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP). This involves incubating the dried sample with PMP in a methanol/NaOH solution at 70°C, followed by neutralization and extraction.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for PMP-derivatized sugars. For underivatized sugars, an amino-bonded or HILIC column is effective.
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Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is typically employed.
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Detection: UV detection (e.g., at 250 nm) for PMP-derivatized samples or a Refractive Index (RI) detector for underivatized samples.
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Quantification: Run a calibration curve with a D-Gulose standard of known concentrations to quantify the amount in the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including the stereochemistry of sugars.
Methodology:
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Sample Preparation:
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Dissolve 5-10 mg of purified D-Gulose in a suitable deuterated solvent, typically deuterium oxide (D₂O).
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Lyophilize the sample from D₂O two to three times to exchange labile hydroxyl protons with deuterium, simplifying the resulting ¹H spectrum.
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Data Acquisition:
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1D ¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H-1) of the α and β forms typically resonate in a distinct downfield region (δ 4.5-5.5 ppm).
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1D ¹³C NMR: Shows a signal for each unique carbon atom, providing information on the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity and stereochemistry.
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COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the sugar ring.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to confirm the overall structure and linkage in more complex carbohydrates.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the identity of the sugar.
Methodology:
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Sample Preparation & Ionization:
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The sample can be introduced directly via infusion or as the eluent from an HPLC or GC system (after derivatization to increase volatility for GC).
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Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
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Analysis:
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Full Scan MS: Determines the molecular weight of D-Gulose. The instrument will detect the [M+H]⁺, [M+Na]⁺, or other adduct ions, confirming the mass of 180.16 g/mol .
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Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the sugar's structure and can help distinguish it from its isomers.
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Experimental and Analytical Workflow
The characterization of D-Gulose, whether as a pure compound or as a constituent of a larger molecule, follows a logical workflow from preparation to structural confirmation.
